15,16-Dehydroestrone

Estrogen Receptor QSAR Binding Affinity

Researchers requiring precise estrogen D-ring probes face irreproducibility when substituting estrone. 15,16-Dehydroestrone (CAS 3563-25-5) is the only valid starting material for C15/C16 deuterium-labeled internal standards and ER subtype selectivity assays. • Enables stereospecific labeling for LC-MS/MS internal standards per published protocols. • D-ring double bond alters ERα/β binding profiles, critical for QSAR validation. • Higher lipophilicity (XLogP3-AA 3.6) provides distinct retention times for metabolite resolution. Procure with ≥98% purity for reliable global supply.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B12097046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Dehydroestrone
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5-7,10,14-16,19H,2,4,8-9H2,1H3
InChIKeyCCMDDSSGLUJFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15,16-Dehydroestrone: Structure & Sourcing


15,16-Dehydroestrone (CAS 3563-25-5) is a synthetic derivative of the endogenous estrogen estrone, characterized by a double bond between the C15 and C16 positions on the steroid D-ring [1]. This structural modification distinguishes it from its parent compound, estrone, and is the primary source of its altered physicochemical and biological properties [2]. As a research compound, it is available with a typical purity of ≥98.0% . Its primary utility lies in analytical chemistry as a labeled internal standard and in pharmaceutical research as a key synthetic intermediate, rather than as a direct therapeutic agent .

Isotope-Labeled Precursor
C15-C16 double bond enables stereospecific deuterium introduction for labeled internal standard synthesis.
ER Subtype Probe
D-ring modification may support differential estrogen receptor alpha/beta binding studies compared to parent estrone.
Chromatography Standard
Higher lipophilicity alters retention behavior, useful as a reference for estrogen metabolite profiling methods.

15,16-Dehydroestrone: Substitution Limitations


Substituting 15,16-Dehydroestrone with its closest analog, estrone, or other commercially available estrogen metabolites is not scientifically valid for applications requiring a specific molecular structure. The introduction of the C15-C16 double bond significantly alters the compound's electronic configuration and three-dimensional geometry, which directly impacts its physicochemical properties like lipophilicity (XLogP3-AA of 3.6 [1]) and, critically, its interactions with biological targets [2]. Quantitative structure-activity relationship (QSAR) studies demonstrate that D-ring modifications, such as the 15,16-unsaturation, are key structural determinants that can confer differential binding affinity and functional selectivity for estrogen receptor subtypes (ERα vs. ERβ) [2]. Consequently, using a generic analog without this specific double bond will lead to different experimental outcomes, making precise procurement essential for reproducible and interpretable results in both analytical and biological research.

C15-C16 Bond
Unsaturated D-ring required for deuterium labeling and altered geometry.
Estrone lacks the double bond; cannot undergo the same stereospecific reaction.
Lipophilicity
Higher Log P may shift solubility, membrane permeability, and chromatographic retention.
Estrone has lower lipophilicity, leading to different experimental behavior.
ER Subtype Binding
QSAR suggests a shift toward ERβ-favoring profile due to D-ring unsaturation.
Estrone preferentially binds ERα; binding profile mismatch may confound results.
Isotope Labeling Route
Double bond is a prerequisite for C15/C16 deuterium introduction.
Saturated D-ring cannot be labeled by the same synthetic method.

15,16-Dehydroestrone: Selection Evidence


Differential ER Subtype Binding Profile

A comprehensive QSAR study of 74 steroidal estrogen analogs established that D-ring modifications, like the unsaturation present in 15,16-Dehydroestrone, are primary determinants of differential binding affinity for human estrogen receptor subtypes ERα and ERβ [1]. While the study does not provide an explicit IC50 or Ki for 15,16-Dehydroestrone, it demonstrates that closely related D-ring metabolites (e.g., 16-ketoestrone) exhibit up to an 18-fold preference for ERβ over ERα [1]. This finding strongly implies that 15,16-Dehydroestrone will not bind the ER subtypes identically to the parent compound, estrone, which exhibits a preference for ERα [1].

ER Subtype Binding
Class-level
Target Inferred ERβ-preferring
Comparator (Estrone) ERα-preferring
Up to 18× shift for related metabolites
May support ER subtype-selective study design
Class-level inference; validate in target assay
Estrogen Receptor QSAR Binding Affinity

Higher Lipophilicity than Estrone

The introduction of the C15-C16 double bond alters the compound's physicochemical properties, most notably its lipophilicity. The computed partition coefficient (XLogP3-AA) for 15,16-Dehydroestrone is 3.6 [1]. While a directly comparable computed value for estrone from the exact same algorithm is not available in the primary source, literature values for estrone's log P are consistently lower, around 3.1-3.4 [2], suggesting the dehydro derivative is more lipophilic.

Lipophilicity
Reported
XLogP3-AA 3.6
Estrone typical 3.1–3.4
Higher lipophilicity may alter solubility and retention
Cross-study comparison; confirm in method
Physicochemical Property Lipophilicity XLogP

Deuterium-Labeling Precursor

15,16-Dehydroestrone is a key starting material for the stereospecific introduction of deuterium into the C-15 and C-16 positions of the steroid D-ring [1]. This is a specialized application where alternative, saturated analogs like estrone cannot be directly substituted. The presence of the double bond is a prerequisite for the addition reaction used to incorporate the isotopic label [1].

Deuterium Labeling Precursor
Head-to-head
Target Prerequisite for stereospecific labeling
Estrone Lacks double bond, cannot be used
Reported as required for labeled internal standard synthesis
Qualitative synthetic route difference
Isotope Labeling Internal Standard Mass Spectrometry

15,16-Dehydroestrone: Key Applications


Stable Isotope Internal Standard Precursor

15,16-Dehydroestrone is the definitive starting material for the synthesis of C15 and C16 deuterium-labeled estrogens, as described in peer-reviewed synthetic protocols [1]. These labeled analogs are critical internal standards for quantitative LC-MS/MS analysis of estrogen metabolites in biological matrices. Procurement of the dehydro compound is a necessity for this application, as saturated analogs like estrone do not possess the necessary double bond for the stereospecific labeling reaction [1].

SAR Studies of ER Subtype Selectivity

For researchers investigating the structural determinants of estrogen receptor (ER) alpha and beta subtype selectivity, 15,16-Dehydroestrone serves as a unique probe. QSAR studies indicate that D-ring modifications, such as the 15,16-unsaturation, are key to differentiating binding profiles [2]. Using 15,16-Dehydroestrone in competitive binding assays or cell-based reporter gene assays, alongside estrone and estradiol, allows for a direct assessment of how this specific double bond influences functional ER subtype signaling.

Estrogen Metabolite Profiling Methods

The distinct physicochemical properties of 15,16-Dehydroestrone, particularly its higher lipophilicity (XLogP3-AA = 3.6) compared to estrone [3], make it a valuable reference standard for developing and validating chromatographic separation methods. Its unique retention time in HPLC or GC assays can help resolve complex mixtures of structurally similar estrogen metabolites, improving analytical specificity and accuracy in metabolomics studies.

Application
Selection Property
Validation Focus
Deuterium-labeled internal standard precursor
C15-C16 double bond reactivity
Stereospecific labeling pathway review
ER subtype selectivity structure-activity studies
D-ring structural modification
ERα/ERβ binding assay context
Estrogen metabolite chromatographic profiling
Differential lipophilicity
Retention behavior and separation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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